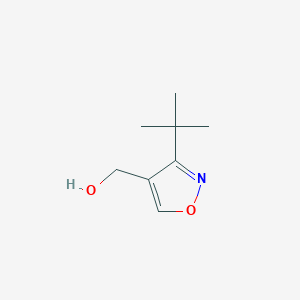

(3-Tert-butyl-1,2-oxazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

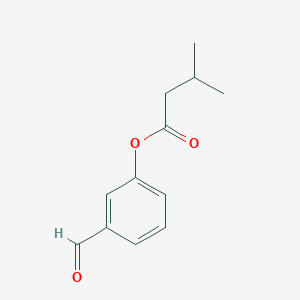

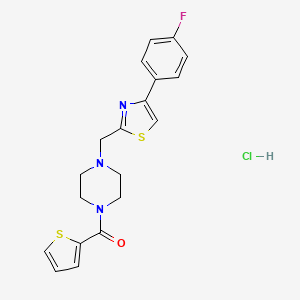

“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2243520-63-8 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (3-(tert-butyl)isoxazol-4-yl)methanol .

Synthesis Analysis

The synthesis of isoxazole compounds, like “(3-Tert-butyl-1,2-oxazol-4-yl)methanol”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metal from the reaction mixtures .Molecular Structure Analysis

The molecular structure of “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” can be represented by the Inchi Code: 1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 .Physical And Chemical Properties Analysis

“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a liquid at normal temperatures .科学的研究の応用

Copper-Catalyzed Synthesis of 1,3-Oxazines

A copper(II)-catalyzed multi-component one-pot approach synthesizes 1,3-oxazines using methanol as both solvent and carbon source. This method employs tert-butyl hydroperoxide as the oxidant and an environmentally benign metal catalyst, providing an efficient synthesis route without requiring inert atmosphere precautions. This synthesis pathway demonstrates the potential application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in producing oxazine derivatives, avoiding carcinogenic formaldehyde (Paran J. Borpatra, Mohit L. Deb, P. Baruah, 2018).

Silver-Catalyzed Cyclizations

tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates undergo silver-catalyzed π-cyclizations, leading to the formation of hydroxypyrone or pulvinone compounds. This reaction showcases the ability of (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives to engage in complex cyclization reactions, guided by silver catalysis and specific counterion and additive optimization (D. Hermann, R. Brückner, 2018).

Catalytic Epoxidation

Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, derived from (4,5-dihydrooxazol-2-yl)methanol, demonstrate efficient catalysis in the epoxidation of cyclooctene using tert-butyl hydroperoxide. The high yield of epoxide indicates the promising role of these complexes in catalytic transformations, showcasing the application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in catalysis (Belina Terfassa et al., 2011).

Methanol as a C1 Feedstock and Hydrogen Source

Studies on methanol's utilization emphasize its role as a C1 synthon and hydrogen source in chemical synthesis and energy technologies. This highlights the broader implications of methanol-related research, including its production from (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives, for developing clean-burning fuel and reducing CO2 emissions (F. Dalena et al., 2018).

Anodic Cross-Coupling Reaction

Electrochemical methods employing methanol demonstrate selective anodic cross-coupling reactions of phenols, avoiding strong electrophilic media and showcasing (3-Tert-butyl-1,2-oxazol-4-yl)methanol's potential in facilitating environmentally friendly synthetic pathways (B. Elsler et al., 2014).

Safety and Hazards

将来の方向性

The future directions for “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” and similar compounds involve the development of alternate metal-free synthetic routes . This is due to the significant advantages these methods offer, including cost-effectiveness, eco-friendliness, and avoidance of toxicity associated with metal catalysts .

特性

IUPAC Name |

(3-tert-butyl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQMVUNNOLJWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)

![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)

![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)

![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)

![[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2690357.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2690358.png)